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molecular formula C6H8N2O B1296893 (5-Methylpyrazin-2-yl)methanol CAS No. 61892-95-3

(5-Methylpyrazin-2-yl)methanol

Cat. No. B1296893
M. Wt: 124.14 g/mol
InChI Key: QYANNJBVADZUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034949B2

Procedure details

To a solution of 5-methyl-2-pyrazinecarboxylic acid (1.0 g) in tetrahydrofuran (10 mL) was added triethylamine (1.1 mL) and isobutyl chloroformate (1.0 mL), and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture was added sodium borohydride (603 mg) and methanol (5 mL) at −78° C. After stirring, to the mixture was added aqueous ammonium chloride and the mixture was extracted with ethyl acetate. The organic layer was separated and concentrated in vacuo. The resultant crude product was purified by a column chromatography on silica gel (solvent; chloroform/methanol=90:10) to give 5-methylpyrazin-2-ylmethyl alcohol (592 mg, yield: 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
603 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.ClC(OCC(C)C)=O.[BH4-].[Na+].[Cl-].[NH4+]>O1CCCC1.CO.C(N(CC)CC)C>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
603 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring, to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant crude product was purified by a column chromatography on silica gel (solvent; chloroform/methanol=90:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 592 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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